molecular formula C18H21N3O6S B12487929 N-(4-methoxybenzyl)-N-methyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide

N-(4-methoxybenzyl)-N-methyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide

Cat. No.: B12487929
M. Wt: 407.4 g/mol
InChI Key: KRWSAQGMACQTOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxybenzyl)-N-methyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide is a complex organic compound with potential applications in various scientific fields. This compound features a combination of functional groups, including methoxy, methylsulfonyl, and nitrophenyl, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-N-methyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. Common synthetic routes include:

    Formation of the Methoxybenzyl Intermediate: This step involves the reaction of 4-methoxybenzyl chloride with a suitable amine under basic conditions.

    Introduction of the Methylsulfonyl Group: The intermediate is then reacted with methylsulfonyl chloride in the presence of a base to introduce the methylsulfonyl group.

    Coupling with 3-Nitrophenyl Glycine: The final step involves coupling the intermediate with 3-nitrophenyl glycine using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-N-methyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic conditions.

    Reduction: Hydrogen gas (H~2~) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH~4~).

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of 3-aminophenyl derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-methoxybenzyl)-N-methyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-N-methyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation by binding to their active sites and blocking their activity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxybenzyl)-N-methylglycinamide: Lacks the methylsulfonyl and nitrophenyl groups.

    N-methyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide: Lacks the methoxybenzyl group.

    N-(4-methoxybenzyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide: Lacks the N-methyl group.

Uniqueness

N-(4-methoxybenzyl)-N-methyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H21N3O6S

Molecular Weight

407.4 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-N-methyl-2-(N-methylsulfonyl-3-nitroanilino)acetamide

InChI

InChI=1S/C18H21N3O6S/c1-19(12-14-7-9-17(27-2)10-8-14)18(22)13-20(28(3,25)26)15-5-4-6-16(11-15)21(23)24/h4-11H,12-13H2,1-3H3

InChI Key

KRWSAQGMACQTOH-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=C(C=C1)OC)C(=O)CN(C2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.